(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride
Overview
Description
(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibiotic Development
(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is involved in the synthesis of cephalosporin antibiotics. Tatsuta et al. (1994) detailed the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a crucial component in clinically useful cephem antibiotics, from aminoisoxazoles through skeletal rearrangement in several routes (Tatsuta et al., 1994).
Metal Complex Formation
Singh and Baruah (2008) demonstrated that an ester of an imine-containing dicarboxylic acid, closely related to (2-Amino-thiazol-4-yl)-acetic acid methyl ester, forms mononuclear hexacoordinated complexes with nickel and pentacoordinated coordination polymers with zinc. This highlights its potential in creating metal complexes (Singh & Baruah, 2008).
Anti-Inflammatory and Analgesic Properties
Attimarad and Bagavant (1999) researched substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, showing significant anti-inflammatory and analgesic activities. This indicates the therapeutic potential of related compounds (Attimarad & Bagavant, 1999).
Luminescent Properties
Grummt et al. (2007) studied substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, revealing significant luminescent properties. This suggests potential applications in metal sensing and laser dyes (Grummt et al., 2007).
Antitumor and Antifilarial Properties
Kumar et al. (1993) synthesized methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, starting from (2-aminothiazol-4-yl)acetic acid, showing inhibition of leukemia cell proliferation and antifilarial activity (Kumar et al., 1993).
Synthesis of Heterocyclic γ-Amino Acids
Mathieu et al. (2015) reported a synthesis method for 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are valuable as design mimics of protein secondary structures. This shows the compound's role in advancing biochemical research (Mathieu et al., 2015).
Mechanism of Action
Target of Action
Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, also known as (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be an antagonist against the target enzyme .
Biochemical Pathways
The compound affects the biochemical pathway involved in the biosynthesis of bacterial cell walls . By acting as an antagonist against the target enzyme, it disrupts the normal functioning of this pathway, leading to the inhibition of cell wall synthesis . This results in the bactericidal or bacteriostatic effect of the compound .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be 1.47 (iLOGP) and 0.43 (XLOGP3) .
Result of Action
The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. The compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Future Directions
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-10-5(9)2-4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJYTHCPIQKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424935 | |
Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-18-0 | |
Record name | 4-Thiazoleacetic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76629-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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